

# Application of Phenyl-Glutarimide (PG)-based PROTACs in Oncology Research

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Compound of Interest		
Compound Name:	E3 ligase Ligand PG	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in oncology. These heterobifunctional molecules offer a novel approach to cancer treatment by inducing the degradation of specific oncoproteins rather than simply inhibiting their function.[1][2] This strategy provides several advantages, including the potential to target previously "undruggable" proteins, overcome drug resistance, and achieve prolonged pharmacological effects.[2][3]

Phenyl-Glutarimide (PG)-based PROTACs represent a significant advancement in this field. Utilizing a PG moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase, these PROTACs have demonstrated improved chemical stability and potent anti-cancer activity compared to earlier immunomodulatory imide drug (IMiD)-based counterparts.[4][5][6][7] This document provides detailed application notes and experimental protocols for the utilization of PG-based PROTACs in oncology research, with a focus on their application in targeting Bromodomain and Extra-Terminal (BET) proteins in Acute Myeloid Leukemia (AML).

## **Mechanism of Action of PG-based PROTACs**

PG-based PROTACs function by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex, bringing

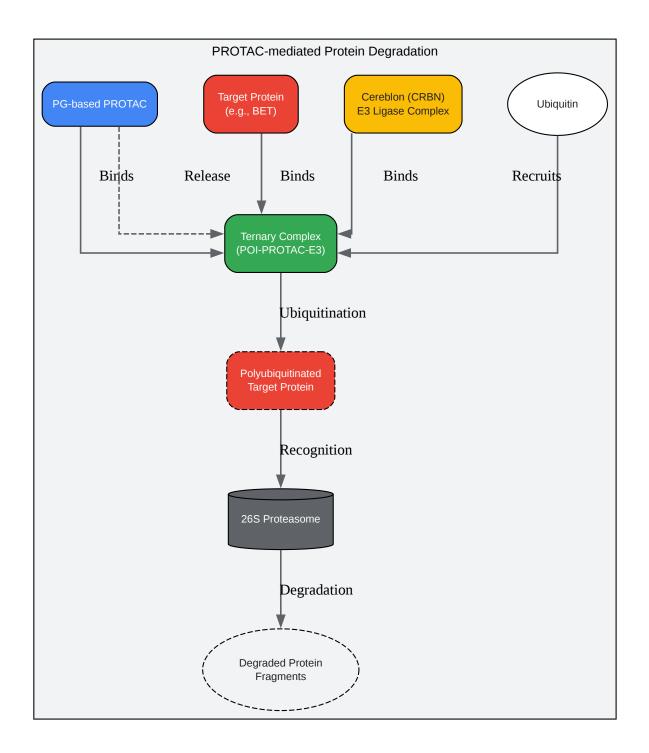


## Methodological & Application

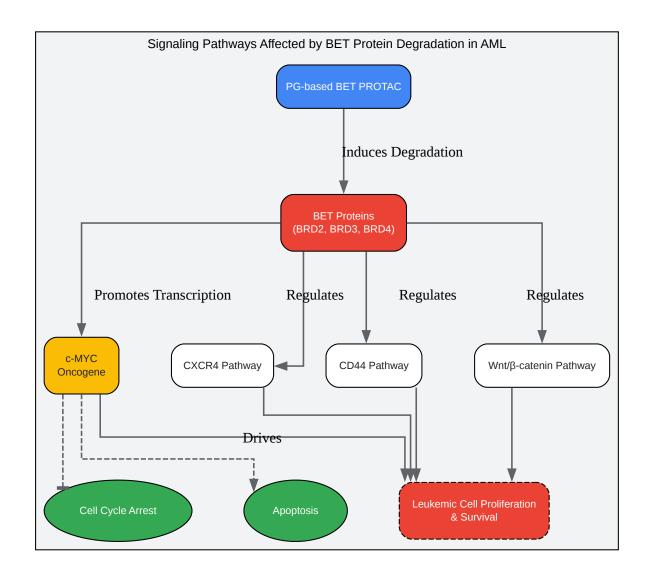
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together the target protein of interest (POI) and the E3 ubiquitin ligase, Cereblon.[1] This proximity facilitates the transfer of ubiquitin molecules from the E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]

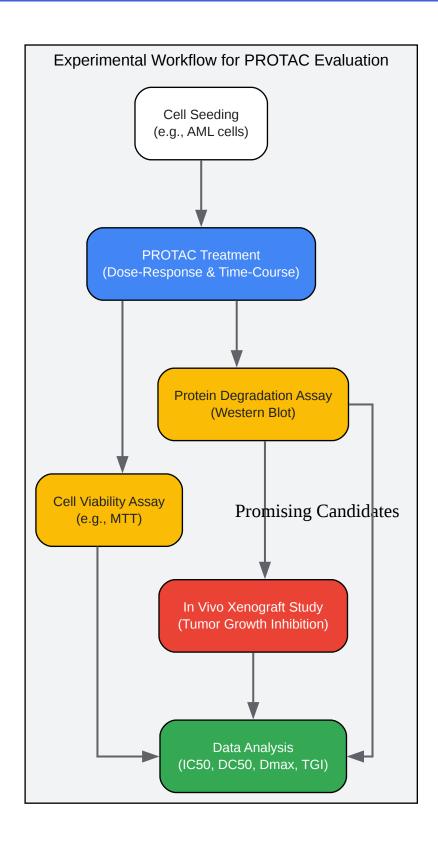












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